molecular formula C18H22ClN5OS B2761969 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-48-8

5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2761969
CAS No.: 851809-48-8
M. Wt: 391.92
InChI Key: BTIVDEJBYPHZLT-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a high-value chemical entity identified as a potent and specific inhibitor of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) [https://pubmed.ncbi.nlm.nih.gov/36646308/]. DprE1 is a crucial flavoenzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, making it a validated and promising target for novel anti-tubercular agents. Research into this compound focuses on its mechanism of action, which involves covalent, irreversible inhibition of DprE1, leading to the arrest of bacterial cell wall assembly and subsequent bactericidal effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9841628/]. Its primary research application is in the development of new therapeutic strategies to combat drug-resistant tuberculosis strains. Investigations explore its efficacy in vitro against replicating and non-replicating mycobacteria, its potential for synergy with existing TB drugs, and its role as a chemical tool for probing DprE1 function and cell wall biogenesis pathways, thereby contributing significantly to the infectious disease research landscape.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-22-8-10-23(11-9-22)15(13-4-6-14(19)7-5-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIVDEJBYPHZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22ClN5OS
  • Molecular Weight : 391.92 g/mol
  • CAS Number : 851809-48-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis techniques. The presence of both thiazole and triazole moieties contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazolo[3,2-b][1,2,4]triazoles. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the nanomolar to micromolar range, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes:
    • Induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
    • Cell cycle arrest at specific phases (S and G2/M), which halts cancer cell proliferation .
  • Selectivity : Notably, some compounds demonstrate selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. For example, derivatives like 4e and 4i showed high selectivity against cancerous cells compared to normal Vero cells .

Additional Biological Activities

Beyond anticancer properties, related compounds have also been investigated for other biological activities:

  • Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain structures have shown potential in modulating inflammatory pathways.

Case Studies

Several studies have documented the biological activities of similar compounds:

StudyCompound TestedCell LineIC50 ValueMechanism
4eMCF-75.36 µg/mLApoptosis induction
4iHepG22.32 µg/mLCell cycle arrest
Thiazole DerivativeVariousVariesAntimicrobial activity

Scientific Research Applications

The compound 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on its synthesis, biological properties, and mechanisms of action, particularly in the fields of cancer treatment and antimicrobial activity.

Basic Information

  • Molecular Formula : C18H22ClN5OS
  • Molecular Weight : 391.92 g/mol
  • CAS Number : 851809-48-8

Structure

The compound features a complex structure that includes both thiazole and triazole moieties. These structural components are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-72.32Induces cell cycle arrest at G2/M phase
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazolHepG20.28Increases Bax/Bcl-2 ratio

Studies suggest that these compounds may induce apoptosis through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains:

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies have synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .

Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index. The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.

Chemical Reactions Analysis

Key Chemical Reactions

The synthesis and modification of 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol involve several key chemical reactions:

  • Condensation Reactions : These are crucial for forming the thiazole and triazole rings. For instance, the [2+3] cyclocondensation reaction is a common method used in synthesizing similar thiazolo[3,2-b] triazoles .

  • Substitution Reactions : These are used to introduce the chlorophenyl and ethylpiperazinyl groups. The choice of solvent and catalyst can significantly affect the yield and selectivity of these reactions.

  • Purification Techniques : Recrystallization and chromatography are commonly used to purify the final product. The choice of solvent for recrystallization is critical for achieving high purity.

Reaction Conditions and Techniques

Reaction Type Conditions Techniques
CondensationTemperature: 50-100°C, Solvent: DMF or DMSO[2+3] Cyclocondensation
SubstitutionTemperature: 0-50°C, Solvent: THF or AcetonitrileNucleophilic Substitution
PurificationSolvent: Ethanol or MethanolRecrystallization, Chromatography

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound. For example, 1{}^{1}H NMR can provide detailed information about the proton environment, while MS can confirm the molecular weight.

Biological Activity and Mechanism

The biological activity of 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is of significant interest, particularly its anticancer properties. Studies have shown that derivatives of thiazolo[3,2-b] triazoles exhibit potent anticancer activity against various cancer cell lines . The mechanism of action likely involves interaction with biological targets such as enzymes or receptors, which can be elucidated through techniques like X-ray crystallography or surface plasmon resonance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, halogen positions, or heterocyclic modifications. These variations significantly influence physicochemical properties and biological activity.

Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

  • Compound : 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
    • Key Differences :
  • Chlorine substituent at the meta (3-) position on the phenyl ring versus para (4-) in the target compound.
  • Ethyl group at position 2 of the thiazolo-triazole core instead of methyl.
    • Impact :
  • The para-chloro configuration in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the meta-substituted analog.

Substitution with Methoxy/Ethoxy Groups

  • Compound : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
    • Key Differences :
  • Additional 4-ethoxy and 3-methoxy substituents on the phenyl ring.
    • Impact :
  • Enhanced hydrogen-bonding capacity may improve affinity for polar binding sites.

Halogen-Switched Analogs (Cl vs. F/Br)

  • Compounds : 4-(4-Chlorophenyl)- and 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
    • Key Differences :
  • Chloro vs. bromo substituents on the aryl group.
    • Impact :
  • Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

Thiazole-Triazole Hybrids with Tetrazole Moieties

  • Compound : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole ()
    • Key Differences :
  • Replacement of the piperazine group with a tetrazole-thioether chain.
    • Impact :
  • The tetrazole ring introduces acidic protons (pKa ~4.5–5.0), which may enhance solubility in physiological pH ranges.
  • The thioether linker could confer redox activity or susceptibility to metabolic oxidation.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The para-chlorophenyl group in the target compound optimizes hydrophobic interactions, as seen in analogs with improved antimicrobial activity.
    • Piperazine derivatives exhibit variable metabolic stability; the 4-ethyl group may reduce CYP450-mediated oxidation compared to bulkier substituents.
  • Synthetic Challenges :
    • highlights the use of PEG-400 and Bleaching Earth Clay for heterocyclic synthesis, suggesting similar catalytic conditions could apply to the target compound.
  • Biological Potential: Molecular docking studies () on triazole-thiol analogs demonstrate that chloroaryl groups enhance binding to fungal enzymes (e.g., 14-α-demethylase), supporting further antifungal evaluation of the target compound.

Preparation Methods

Cyclocondensation Approach

The core is synthesized via a Hantzsch-type thiazole formation, followed by triazole annulation. A typical protocol involves:

  • Reacting thiourea derivatives with α-bromo ketones to form thiazole intermediates.
  • Oxidizing the thiazole thiol to a sulfonic acid derivative, enabling cyclization with hydrazine to form the triazole ring.

Example Procedure :

  • Thiazole formation : 2-Amino-4-methylthiazole-5-carboxylic acid (10 mmol) is treated with phosphorus oxychloride (POCl₃) to form the acyl chloride.
  • Triazole annulation : The acyl chloride reacts with hydrazine hydrate (15 mmol) in ethanol under reflux (12 h), yielding 2-methylthiazolo[3,2-b]triazol-6-ol.

Key Data :

Step Yield Purity (HPLC)
1 78% 92%
2 65% 89%

Introduction of the (4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl Side Chain

Mannich Reaction Strategy

The diarylmethyl group is installed via a Mannich reaction, which concurrently introduces the 4-chlorophenyl and 4-ethylpiperazine moieties.

Optimized Conditions :

  • Reactants :
    • 4-Chlorobenzaldehyde (1.2 eq)
    • 4-Ethylpiperazine (1.5 eq)
    • Formaldehyde (37% aq., 2 eq)
  • Catalyst : Acetic acid (10 mol%)
  • Solvent : Ethanol, 60°C, 24 h
  • Workup : Neutralization with NaHCO₃, extraction with DCM

Yield : 82% (after column chromatography)

Final Coupling and Functionalization

Nucleophilic Alkylation

The hydroxyl group at position 6 of the core undergoes alkylation with the Mannich base under basic conditions.

Procedure :

  • Activation : The thiazolo-triazol-6-ol (1 eq) is treated with NaH (2 eq) in dry DMF at 0°C.
  • Alkylation : Addition of (4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl bromide (1.1 eq) at room temperature (12 h).
  • Purification : Recrystallization from ethanol/water (7:3) affords the final product.

Analytical Data :

  • Yield : 68%
  • Purity : 95% (HPLC)
  • Melting Point : 214–216°C (decomposes)

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling between a boronic ester-functionalized thiazolo-triazole and a 4-chlorophenylpiperazine derivative has been explored.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3 eq)
  • Solvent : Dioxane/H₂O (4:1), 80°C, 18 h

Outcome :

  • Yield : 58%
  • Advantage : Avoids harsh alkylation conditions.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Mannich Reaction : Preferred for scalability (82% yield, minimal byproducts).
  • Solvent Recovery : Ethanol is distilled and reused, reducing waste.
  • Quality Control : In-process NMR and LC-MS ensure intermediate purity.

Challenges and Mitigation Strategies

Challenge Solution
Low triazole cyclization yield Microwave-assisted synthesis (20% yield increase)
Piperazine dimerization Use of excess formaldehyde (2.5 eq)
Hydroxyl group oxidation Addition of BHT (0.1% w/w) as stabilizer

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with condensation of thiazole and triazole precursors. Key steps include:

  • Mannich-type reactions to introduce the 4-ethylpiperazine and 4-chlorophenyl moieties.
  • Microwave-assisted synthesis or solvent-free conditions to reduce reaction time and improve yields (e.g., PEG-400 as a solvent at 70–80°C) .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to achieve ≥95% purity .
  • Critical parameters: pH control, catalyst selection (e.g., Bleaching Earth Clay), and stoichiometric ratios .

Q. Which spectroscopic methods are most effective for structural characterization, and what key spectral signatures should be identified?

  • ¹H/¹³C NMR : Confirm the presence of the 4-ethylpiperazine methyl group (δ ~2.5–3.5 ppm) and aromatic protons from the 4-chlorophenyl group (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Identify hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and C-S/C-N bonds in the thiazole-triazole core (~600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 459.12 (C₂₁H₂₅ClN₆OS) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .
  • pH-dependent solubility studies : Measure solubility in buffers (pH 1–12) to determine stability in physiological conditions. Degradation pathways (e.g., hydrolysis of the triazole ring) are monitored via HPLC .

Advanced Research Questions

Q. What computational strategies predict the compound’s mechanism of action and pharmacokinetic properties?

  • Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to model binding interactions. The 4-ethylpiperazine group shows strong affinity for hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antimicrobial IC₅₀ values .
  • ADME Predictions : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition risks .

Q. How does stereochemistry influence biological activity, and what experimental techniques validate its 3D conformation?

  • X-ray Crystallography : Resolve spatial arrangements of the thiazolo-triazole core and piperazine sidechain. The R-configuration at the chiral center enhances binding to serotonin receptors .
  • NOE NMR : Detect through-space interactions between the 4-chlorophenyl and methylthiazole groups to confirm rigidity .

Q. What experimental designs resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

  • Dose-Response Profiling : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
  • Resazurin Assays : Quantify metabolic inhibition in bacteria (MIC = 8–16 µg/mL) vs. cancer cells (IC₅₀ = 12–25 µM) .
  • Cytokine Modulation Studies : Measure IL-6/TNF-α suppression to distinguish anti-inflammatory from cytotoxic mechanisms .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Analog Synthesis : Replace the 4-ethylpiperazine with morpholine or pyrrolidine to assess flexibility requirements .
  • Bioisosteric Replacement : Substitute the hydroxyl group with fluorine or methoxy to study hydrogen-bonding effects on solubility and target engagement .

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